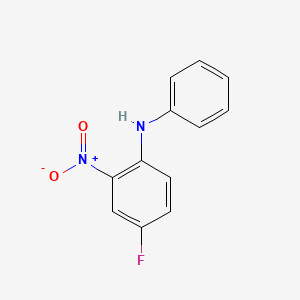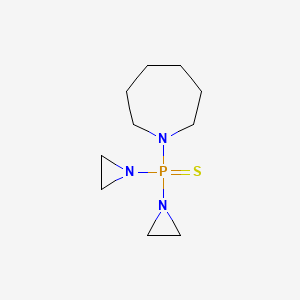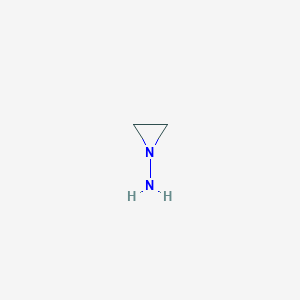
Aziridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-amine is an organic compound that features a three-membered ring containing nitrogen. This structure is known as an aziridine ring, which is characterized by significant ring strain due to its small size. This compound is a colorless, volatile liquid that is highly reactive and toxic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of primary amines with alkenes under basic conditions. This method typically requires the formation of a dicationic intermediate, which then undergoes aziridination . Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or organoazide, to transform alkenes into aziridines .
Industrial Production Methods
Industrially, this compound is produced from aminoethanol via two related routes. The Nippon Shokubai process employs an oxide catalyst and high temperatures to dehydrate aminoethanol. Alternatively, the Wenker synthesis converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
Aziridin-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert this compound to ethylenediamine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, ethylenediamine, and various amine derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Aziridin-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of aziridin-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins, potentially leading to biological effects such as cytotoxicity .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: Another three-membered nitrogen-containing ring, but with a four-membered ring structure.
Ethylene oxide: A three-membered ring containing oxygen instead of nitrogen.
Cyclopropane: A three-membered carbon ring with similar ring strain.
Uniqueness
Aziridin-1-amine is unique due to its nitrogen-containing three-membered ring, which imparts distinct reactivity and potential biological activity. Unlike azetidine, which has a larger ring, this compound’s smaller ring size results in greater ring strain and reactivity. Compared to ethylene oxide and cyclopropane, the presence of nitrogen in this compound allows for different types of chemical interactions and applications .
Propiedades
Número CAS |
1721-30-8 |
|---|---|
Fórmula molecular |
C2H6N2 |
Peso molecular |
58.08 g/mol |
Nombre IUPAC |
aziridin-1-amine |
InChI |
InChI=1S/C2H6N2/c3-4-1-2-4/h1-3H2 |
Clave InChI |
RLFFLEZFARXFQF-UHFFFAOYSA-N |
SMILES canónico |
C1CN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)

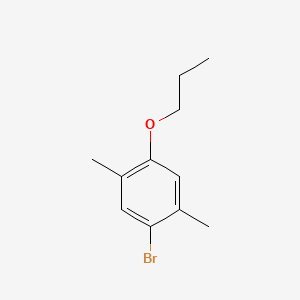
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
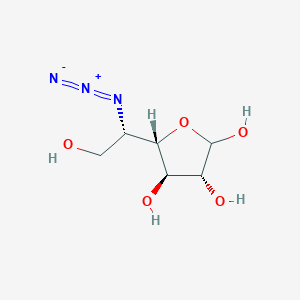
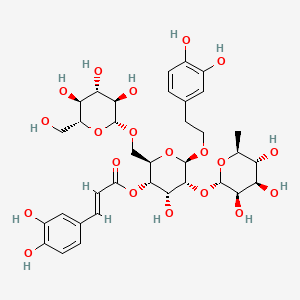
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
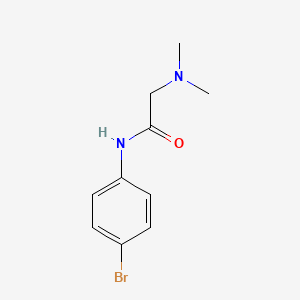
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
